molecular formula C8H8Cl2N2O2 B8452299 2,5-Dichloro-4-((tetrahydrofuran-3-yl)oxy)pyrimidine

2,5-Dichloro-4-((tetrahydrofuran-3-yl)oxy)pyrimidine

Cat. No. B8452299
M. Wt: 235.06 g/mol
InChI Key: ZSUYSRCKBIRRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4-((tetrahydrofuran-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C8H8Cl2N2O2 and its molecular weight is 235.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dichloro-4-((tetrahydrofuran-3-yl)oxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4-((tetrahydrofuran-3-yl)oxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8Cl2N2O2

Molecular Weight

235.06 g/mol

IUPAC Name

2,5-dichloro-4-(oxolan-3-yloxy)pyrimidine

InChI

InChI=1S/C8H8Cl2N2O2/c9-6-3-11-8(10)12-7(6)14-5-1-2-13-4-5/h3,5H,1-2,4H2

InChI Key

ZSUYSRCKBIRRNE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-hydroxy-tetrahydrofurane (115 mg, 1.31 mmol) in DMF (4 ml) at 0° C. was treated with NaH (60% dispersion in mineral oil, 45.8 mg, 1.145 mmol), the resulting suspension was allowed to warm to room temperature, stirred for 15 min and then added to a solution of 2,4,5-trichloropyrimidine (200 mg, 1.09 mmol) in DMF (4 ml) at 0° C. The reaction mixture was stirred at 0° C. for 0.5 h. The reaction mixture was quenched by addition of sat. aq. NH4Cl and extracted with EtOAc. The org. layer was washed with water and brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by normal phase chromatography (12 g silica gel cartridge, heptanes/EtOAc 100:0 to 0:100) to give the title compound as a colorless liquid. 1H NMR (400 MHz, DMSO-d6) δ 8.67 (s, 1H), 5.67-5.62 (m, 1H), 3.91-3.84 (m, 3H), 3.81-3.74 (m, 1H), 2.36-2.25 (m, 1H), 2.14-2.06 (m, 1H).
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
45.8 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

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